molecular formula C3H2O2 B1203148 Propiolic acid CAS No. 471-25-0

Propiolic acid

Cat. No.: B1203148
CAS No.: 471-25-0
M. Wt: 70.05 g/mol
InChI Key: UORVCLMRJXCDCP-UHFFFAOYSA-N
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Description

Propiolic acid, also known as prop-2-ynoic acid, is the simplest acetylenic carboxylic acid with the chemical formula HC₂CO₂H. It is a colorless liquid that crystallizes to give silky crystals and decomposes near its boiling point. This compound is soluble in water and has an odor similar to acetic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propiolic acid can be synthesized through several methods:

Industrial Production Methods:

    Environment-friendly Method: An environment-friendly preparation method involves using 2,3-dibromo succinic acid as a raw material to generate butynedioic acid salt under alkaline conditions.

Comparison with Similar Compounds

Propiolic acid is unique due to its acetylenic carboxylic acid structure. Similar compounds include:

  • Acetylenecarboxylic Acid
  • Propargylic Acid
  • Propynoic Acid
  • 2-Propynoic Acid
  • Carboxyacetylene
  • Propinoic Acid

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

prop-2-ynoic acid
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InChI

InChI=1S/C3H2O2/c1-2-3(4)5/h1H,(H,4,5)
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InChI Key

UORVCLMRJXCDCP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C#CC(=O)O
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Molecular Formula

C3H2O2
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Related CAS

26969-44-8, 920-38-7 (mono-hydrochloride salt)
Record name 2-Propynoic acid, homopolymer
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DSSTOX Substance ID

DTXSID6060050
Record name 2-Propynoic acid
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Molecular Weight

70.05 g/mol
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Physical Description

Liquid; mp = 9 deg C; [Merck Index] Solid or liquid with an odor like acetic acid; mp = 18 deg C; [HSDB] Clear dark yellow liquid; mp = 16-18 deg C; [Sigma-Aldrich MSDS], Solid
Record name Propiolic acid
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Boiling Point

144 °C (decomposes), BP: 72 °C at 50 mm Hg
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Flash Point

58 °C (136 °F) - closed cup
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Solubility

Very soluble in water, ether, ethanol, chloroform, Miscible with water
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Density

1.1380 g/cu cm at 20 °C
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Vapor Pressure

3.5 [mmHg]
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Color/Form

Crystals from carbon disulfde, Crystals or liquid

CAS No.

471-25-0
Record name Propiolic acid
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Melting Point

18 °C
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Synthesis routes and methods I

Procedure details

Dibromoolefin intermediate XIX is then converted to ethynyl intermediate XX. Treatment of the dibromoolefin intermediate with about two equivalents of n-butyllithium produces the lithium acetylide XX, wherein R13 is Li. This transformation is typically carried out in a polar organic solvent, such as tetrahydrofuran, at a temperature of about -78° C. to about 25° C. The lithium acetylide is reacted with electrophiles, such as methoxymethyl chloride, bromomethyl-3-methoxyisoxazole, 3-diphenylmethoxy-4-iodomethyl-1,2,5-thiadiazole, carbon dioxide, tetrazole disulfide, and the like, to prepare the formula I compounds. In a typical example, the lithium acetylide is treated with solid CO2 at a temperature of about -78° C. to about -60° C. to produce propargylic acid intermediate XX wherein R13 is CO2H. This compound may be further modified as described herein.
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Synthesis routes and methods II

Procedure details

Dibromoolefin intermediate XIX is then converted to ethynyl intermediate XX. Treatment of the dibromoolefin intermediate with about two equivalents of n-butyllithium produces the lithium acetylide XX, wherein R13 is Li. This transformation is typically carried out in a polar organic solvent, such as tetrahydrofuran, at a temperature of about -78° C. to about 25° C. The lithium acetylide is reacted with electrophiles, such as methoxymethyl chloride, 5-bromomethyl-3-methoxyisoxazole, 3-diphenylmethoxy-4-iodomethyl-1,2,5-thiadiazole, carbon dioxide, tetrazole disulfide, and the like, to prepare the formula I compounds. In a typical example, the lithium acetylide is treated with solid CO2 at a temperature of about -78° C. to about -60° C. to produce propargylic acid intermediate XX wherein R13 is CO2H. This compound may be further modified as described herein.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for propiolic acid?

A1: this compound, also known as 2-propynoic acid, is represented by the molecular formula C3H2O2. It has a molecular weight of 70.05 g/mol. Spectroscopically, this compound exhibits characteristic peaks: a strong IR absorption band around 1680 cm−1 (C=O stretch) and signals in the 1H NMR spectrum around 9.2 ppm (COOH) and 2.9 ppm (CH) depending on the solvent.

Q2: Is this compound stable?

A2: this compound is generally stable under ordinary conditions but can undergo polymerization under prolonged heating. []

Q3: What are the key structural features of this compound that influence its reactivity?

A3: this compound is characterized by a terminal alkyne group (C≡CH) and a carboxylic acid group (COOH). These functionalities enable a wide range of chemical transformations, particularly in addition reactions to the triple bond and esterification or decarboxylation reactions involving the carboxylic acid group.

Q4: How is this compound utilized in organic synthesis?

A4: this compound serves as a versatile building block for synthesizing diverse organic compounds. Notably, it plays a crucial role in constructing diarylalkynes, which are important structural motifs in materials chemistry and drug discovery. [, , , ]

Q5: What are the advantages of using this compound in the synthesis of diarylalkynes over other alkyne sources?

A5: Compared to alternatives like trimethylsilylacetylene, this compound offers several advantages:* Direct use: It eliminates the need for deprotection steps required with silyl-protected alkynes. []* Cost-effectiveness: this compound is relatively inexpensive.* Ease of handling: this compound is a stable solid at room temperature, simplifying storage and handling. []

Q6: Can you elaborate on the palladium-catalyzed synthesis of diarylalkynes from this compound?

A6: A palladium catalyst enables the coupling of this compound with aryl halides, forming diarylalkynes. This process involves two key steps:1. Sonogashira coupling: An aryl halide reacts with this compound in the presence of a palladium catalyst and a base, yielding an arylthis compound intermediate. []2. Decarboxylative coupling: The arylthis compound intermediate undergoes decarboxylation in the presence of the palladium catalyst at elevated temperatures, leading to the formation of the desired diarylalkyne. [, ]

Q7: What types of palladium catalysts are effective in these reactions?

A7: Several palladium catalysts, including Pd(PPh3)4 and Pd(PPh3)2Cl2, have proven effective in promoting these coupling reactions. [, , ] Notably, the choice of ligand significantly influences the reaction selectivity and efficiency. For instance, bulky, electron-rich ligands like SPhos have demonstrated excellent selectivity in sequential Sonogashira and decarboxylative coupling reactions. []

Q8: What other heterocyclic compounds can be synthesized using this compound?

A8: this compound acts as a valuable synthon for preparing various heterocycles. For example, it reacts with thiones to produce thiodioxenones, a novel class of heterocyclic compounds with potential biological activity. [, ] Furthermore, this compound has been employed in the synthesis of 1,3-thiazines, sulfur analogues of nucleic acid pyrimidine bases, showcasing its versatility in medicinal chemistry. []

Q9: How does this compound react with thioketones?

A9: this compound undergoes a cycloaddition reaction with thioketones, yielding thiodioxenones. This reaction proceeds through a concerted mechanism, confirmed by kinetic studies. Interestingly, the reaction demonstrates high stereoselectivity, as observed in the reaction of thiofenchone with this compound, where only one diastereoisomer is formed. [, ]

Q10: Are there alternative synthetic routes to access diaryl 1,2-diketones from this compound?

A10: Yes, a direct approach involves a copper-catalyzed decarboxylative coupling reaction of aryl propiolic acids with aryl iodides, followed by oxidation. This method tolerates a variety of functional groups, such as esters, aldehydes, cyano, and nitro groups, offering a practical route to diverse benzil derivatives. []

Q11: Can this compound be utilized for the synthesis of polymers?

A11: Yes, this compound and its derivatives have been employed in polymer synthesis. For instance, this compound can be polymerized using rhodium complexes in the presence of bases, leading to the formation of cis-transoidal poly(this compound). This polymer exhibits interesting properties, such as the ability to form helical structures in water, highlighting the potential of this compound-based polymers in materials science. []

Q12: How does the carboxylic acid group of this compound influence its reactivity?

A12: The carboxylic acid group participates in various transformations. It can undergo esterification to form this compound esters, which are valuable intermediates in organic synthesis. [] Moreover, the carboxylic acid group can be leveraged for decarboxylative reactions, providing access to different alkynes and other valuable building blocks. [, ]

Q13: How is this compound utilized in on-surface chemistry?

A13: Recent studies have highlighted the potential of aryl propiolic acids as monomers for on-surface polymerization. These monomers undergo decarboxylative Glaser coupling on surfaces, leading to the formation of poly(arylenebutadiynylenes). This approach offers advantages over traditional Glaser coupling, such as lower reaction temperatures and excellent selectivity, paving the way for constructing well-defined polymeric nanostructures. []

Q14: Can this compound act as a catalyst or a ligand in catalytic reactions?

A14: While this compound is not commonly employed as a catalyst or ligand, its derivatives, particularly this compound esters and amides, can function as ligands in transition-metal catalysis. The alkyne moiety in these derivatives can coordinate to metal centers, influencing the reactivity and selectivity of catalytic transformations.

Q15: Have computational methods been employed to study this compound and its reactions?

A15: Yes, computational chemistry plays a crucial role in understanding the reactivity and properties of this compound. Density functional theory (DFT) calculations have been used to investigate the mechanism of decarboxylative coupling reactions involving this compound. [] These calculations provide insights into the reaction intermediates and transition states, aiding in rationalizing the observed selectivity and reactivity patterns. Additionally, DFT calculations have been used to explore the conformational landscape and vibrational frequencies of this compound and its complexes. []

Q16: What insights have computational studies provided into the reactivity of this compound?

A16: DFT calculations have elucidated the reaction pathways for the addition of nucleophiles to this compound. For example, calculations have shown that the addition of thiols to this compound can proceed via either a concerted or a stepwise mechanism, depending on the reaction conditions and the nature of the thiol. []

Q17: How stable is this compound under different conditions?

A17: this compound is generally stable at room temperature but may undergo polymerization or decomposition upon prolonged heating or exposure to strong bases. Proper storage conditions, such as keeping it in a cool, dry place away from incompatible materials, are essential to maintain its stability. []

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